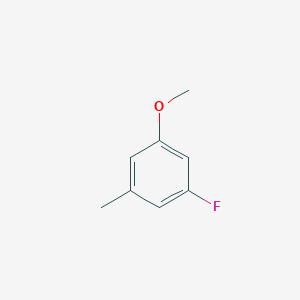

1-Fluoro-3-methoxy-5-methylbenzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-methoxy-5-methylbenzene can be synthesized through several methods One common approach involves the electrophilic aromatic substitution reactionThe methyl group is then added through a Friedel-Crafts alkylation reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Fluoro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products:

Oxidation: Phenols, quinones.

Reduction: Hydrocarbons.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

1-Fluoro-3-methoxy-5-methylbenzene serves as an important intermediate in organic synthesis. Its unique substituents allow for further functionalization, making it valuable in creating more complex organic molecules.

Biological Studies

Research has indicated that fluorinated aromatic compounds, such as this compound, can interact with biological systems. Studies have explored their potential as inhibitors in various biological pathways, particularly in cancer research where they may affect cellular processes involved in tumor growth .

Material Science

In material science, this compound is utilized in the production of specialty chemicals and polymers. Its properties can enhance material performance, particularly in applications requiring thermal stability and chemical resistance.

Pharmacological Research

The compound has been investigated for its pharmacological properties. For instance, modifications of its structure have shown potential in drug discovery efforts aimed at developing new therapeutic agents targeting specific biological pathways .

Case Study 1: Inhibitors of Kinesin Spindle Protein

In a study focusing on kinesin spindle protein inhibitors, various disubstituted phenyl rings were evaluated for their affinity and inhibitory activity against Eg5, a mitotic kinesin. The incorporation of fluorinated substituents like those found in this compound significantly influenced the binding affinity and potency of the compounds tested .

Case Study 2: Structure Activity Relationship Studies

Research into structure activity relationships has demonstrated that introducing fluorine atoms into aromatic compounds can dramatically alter their bioactivity. For example, studies indicated that substituting methyl groups with fluorinated groups enhanced the potency of certain compounds against malaria parasites .

Mécanisme D'action

The mechanism by which 1-Fluoro-3-methoxy-5-methylbenzene exerts its effects involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma complex with an electrophile. This intermediate then undergoes deprotonation to restore aromaticity, resulting in a substituted benzene ring . The specific pathways and molecular targets depend on the nature of the substituents and the conditions of the reaction.

Comparaison Avec Des Composés Similaires

- 1-Fluoro-2-methoxy-4-methylbenzene

- 1-Fluoro-4-methoxy-2-methylbenzene

- 1-Fluoro-3-methoxybenzene

Uniqueness: 1-Fluoro-3-methoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and interactions with other molecules. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound in various applications .

Activité Biologique

1-Fluoro-3-methoxy-5-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring. The presence of these substituents influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H11FO |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 59907-13-0 |

| Boiling Point | 170 °C |

| Solubility in Water | Low |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various molecular targets:

1. Enzyme Inhibition:

Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

2. Receptor Modulation:

The compound may act as a modulator for certain receptors, influencing signal transduction pathways. This modulation can lead to altered cellular responses, potentially impacting growth and survival of various cell types.

3. Antimicrobial Activity:

Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens, including strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated compounds, including this compound. The findings indicated an MIC of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity compared to standard antibiotics like vancomycin (MIC = 1 µg/mL) .

Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, this compound was tested against human cancer cell lines. The results demonstrated selective cytotoxicity with an IC50 value of 15 µM for breast cancer cells (MCF-7), indicating its potential for further development as an anticancer agent .

Interaction Studies

Research on the interaction of this compound with biomolecules has revealed insights into its pharmacological potential:

1. Binding Affinity:

Binding studies using surface plasmon resonance (SPR) techniques showed that the compound binds effectively to certain protein targets, suggesting a mechanism for its biological activity.

2. Structure-Activity Relationship (SAR):

The incorporation of the methoxy group was found to enhance solubility and bioavailability compared to other derivatives lacking this functionality. This modification is critical for improving the pharmacokinetic profile of the compound .

Propriétés

IUPAC Name |

1-fluoro-3-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQRCQBERAYLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612166 | |

| Record name | 1-Fluoro-3-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160911-11-5 | |

| Record name | 1-Fluoro-3-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What information about the structure of 3-fluoro-5-methylanisole can be obtained from the REMPI and MATI spectroscopic study?

A1: While the provided abstract does not detail the specific findings, REMPI and MATI spectroscopy are powerful techniques to investigate the conformational landscape of molecules in their ground and excited electronic states. [] These techniques provide information about the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the strength of chemical bonds. Therefore, by analyzing the REMPI and MATI spectra, researchers can determine the preferred conformations of 3-fluoro-5-methylanisole in both its ground and excited states. The title also mentions examining the "combined effect of meta-substituents on molecular conformation," suggesting the research focuses on understanding how the relative positions of the fluorine and methyl groups influence the molecule's preferred shape. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.